![molecular formula C9H10N2O3 B2842739 3-[(吡啶-3-甲酰)-氨基]-丙酸 CAS No. 17274-88-3](/img/structure/B2842739.png)

3-[(吡啶-3-甲酰)-氨基]-丙酸

描述

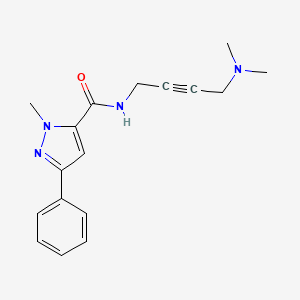

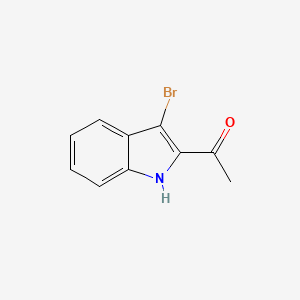

“3-[(Pyridine-3-carbonyl)-amino]-propionic acid” is a biochemical compound used for proteomics research . It has a molecular formula of C9H10N2O3 and a molecular weight of 194.19 .

Molecular Structure Analysis

The molecular structure of “3-[(Pyridine-3-carbonyl)-amino]-propionic acid” can be represented by the SMILES string: C1=CC(=CN=C1)C(=O)NCCC(=O)O . This indicates that the compound contains a pyridine ring attached to a carbonyl group, which is further linked to an amino-propionic acid moiety .

Chemical Reactions Analysis

The compound, being a derivative of pyridine, may undergo nucleophilic substitution reactions . The carbonyl group in the compound can also react with nucleophiles, leading to addition or substitution reactions .

科学研究应用

催化不对称合成

含吡啶化合物相关应用的一种涉及通过烯胺中间体对 α-氨基氧羰基化合物进行催化不对称合成路线。这些化合物使用吡咯烷烯胺作为底物合成,证明了吡啶基催化剂在以高产率和对醛和酮的完全对映选择性生产氨基氧羰基化合物中的效用 (Momiyama 等,2004)。

有机硅聚合物

另一项研究详细介绍了 2-{[3-(三乙氧基甲硅烷基)丙基]氨基}吡啶及其衍生物的合成,导致交联有机硅共聚物的开发。这些材料展示了在贵金属的提取和回收中的潜在用途,展示了吡啶衍生物在材料科学和环境修复中的应用 (Belousova 等,2001)。

sp3 C-H 键的芳基化

吡啶衍生物在钯催化的 sp3 C-H 键芳基化中也起着至关重要的作用。该过程允许羧酸衍生物的 β-芳基化和胺衍生物的 γ-芳基化,表明含吡啶的导向基团在分子的选择性功能化中的重要性 (Zaitsev 等,2005)。

光谱和分子对接研究

在一项综合研究中,通过各种光谱方法和计算研究检查了 3-吡啶丙酸,揭示了其结构特性和电子行为。分子对接通过展示与蛋白质受体的结合亲和力,显示了潜在的医学应用,表明该化合物与药物设计和药理研究相关 (Savita 等,2021)。

酰胺键形成

吡啶及其衍生物也有助于促进低差向异构化的酰胺键形成,这对于包括药物在内的复杂有机分子的合成至关重要。这展示了吡啶基化合物在创建有机合成稳健方法中的效用 (Dunetz 等,2011)。

未来方向

属性

IUPAC Name |

3-(pyridine-3-carbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c12-8(13)3-5-11-9(14)7-2-1-4-10-6-7/h1-2,4,6H,3,5H2,(H,11,14)(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDXHLWILLGRTEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)NCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(Pyridine-3-carbonyl)-amino]-propionic acid | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 4-([1,1'-biphenyl]-4-ylcarboxamidomethyl)piperidine-1-carboxylate](/img/structure/B2842657.png)

![5-hydroxy-10,11-dimethoxy-9H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridin-9-one](/img/structure/B2842658.png)

![N-((4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2842660.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(thiophen-2-yl)cyclopentyl)acrylamide](/img/structure/B2842663.png)

![(Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2842673.png)

![N-cyclohexyl-2-[6-(4-imidazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2842675.png)